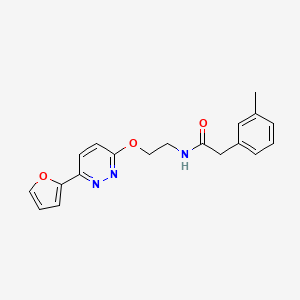
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide is a chemical compound that belongs to the class of pyridazinone-based inhibitors. It is a promising drug candidate that has shown potential in various scientific research applications.
Scientific Research Applications
Synthesis and Characterization : Research has explored the synthesis and characterization of related compounds, focusing on derivatives of naphtho-furan and their antimicrobial activity. These studies involve complex chemical synthesis processes and detailed structural analysis (Nagarsha et al., 2023).
Antimicrobial Activities : There's significant research into the antimicrobial properties of derivatives of this compound. Studies indicate that these compounds exhibit good antibacterial and anti-fungal activity, making them potential candidates for medical applications (Nagarsha et al., 2022).
Anticancer Potential : Research has also been conducted on the anticancer activities of related compounds. For instance, studies have shown that some derivatives exhibit potent and selective cytotoxic effects against leukemia cell lines, suggesting potential for cancer treatment (Horishny et al., 2021).
Chemical Synthesis Techniques : The compound is involved in studies focusing on chemical synthesis techniques. These studies explore efficient methods to synthesize derivatives, highlighting the compound's role in advancing synthetic chemistry knowledge (Rayes, 2008).
Plant Growth Stimulation : Some derivatives of this compound have been found to have a significant plant growth stimulating effect. This finding opens avenues for its potential use in agriculture and plant sciences (Pivazyan et al., 2019).
Antioxidant Activities : There's also research into the antioxidant properties of compounds related to N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide. This research highlights the potential health benefits of these compounds, possibly in combating oxidative stress-related diseases (Sokmen et al., 2014).
properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-14-4-2-5-15(12-14)13-18(23)20-9-11-25-19-8-7-16(21-22-19)17-6-3-10-24-17/h2-8,10,12H,9,11,13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQIJLZJHKGRPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)

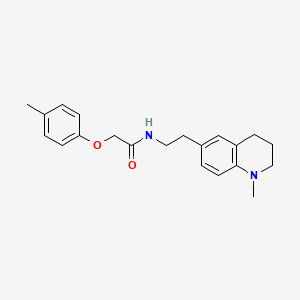
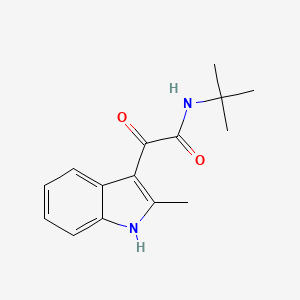
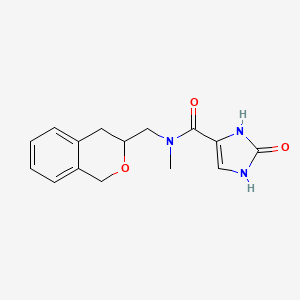

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358649.png)
![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)
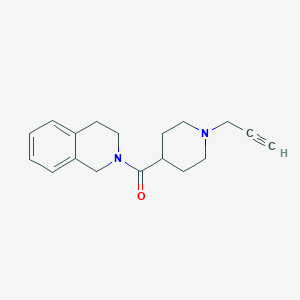
![3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2358653.png)
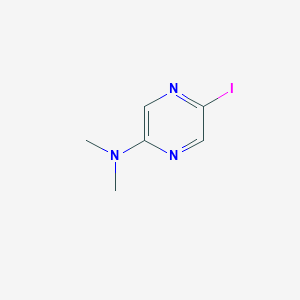
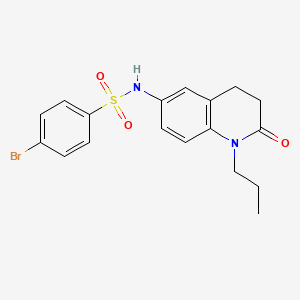
![2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one](/img/structure/B2358660.png)